molecular formula C10H10O B1365674 1-(p-Tolyl)prop-2-yn-1-ol CAS No. 7342-07-6

1-(p-Tolyl)prop-2-yn-1-ol

Cat. No. B1365674
CAS RN: 7342-07-6
M. Wt: 146.19 g/mol
InChI Key: QNRVVPCYHOFMFO-UHFFFAOYSA-N
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Description

1-(p-Tolyl)prop-2-yn-1-ol is a chemical compound with the CAS number 7342-07-6 .


Synthesis Analysis

The synthesis of propargylic alcohols, which includes 1-(p-Tolyl)prop-2-yn-1-ol, involves the use of iodobenzene, Pd(PPh3)2Cl2, CuI, and Et3N. The mixture is stirred at room temperature, then heated in an oil bath. The resulting mixture is then dropped into water and extracted with EtOAc .


Molecular Structure Analysis

The molecular formula of 1-(p-Tolyl)prop-2-yn-1-ol is C10H10O .


Chemical Reactions Analysis

Propargylic alcohols, including 1-(p-Tolyl)prop-2-yn-1-ol, can undergo reactions with aryl thiols in the presence of N-hydroxyphthalimide and dichloroethane .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(p-Tolyl)prop-2-yn-1-ol include a molecular weight of 146.18600, a density of 1.1±0.1 g/cm3, a boiling point of 234.6±25.0 °C at 760 mmHg, and a flash point of 104.0±18.2 °C .

Scientific Research Applications

Stereoselective Synthesis

1-(p-Tolyl)prop-2-yn-1-ol is employed in stereoselective synthesis processes, particularly in the creation of β-ketoesters. The activation of prop-2-yn-1-ols using specific catalysts like [Ru(μ-O2CH)(CO)2(PPh3)]2 in the presence of carboxylic acids facilitates the formation of unsaturated β-ketoesters. This process is noteworthy for its ability to retain the configuration at the propargylic carbon when optically active prop-2-yn-1-ols are utilized, providing a new pathway to access optically active β-ketoesters (Darcel et al., 1997).

Supramolecular Assembly

Research on the solid-state supramolecular assembly of prop-2-yn-1-ol and its alkynediol transition metal complexes (e.g., with Pt and Ni) reveals insights into the intermolecular interactions and hydrogen-bonding patterns. These studies, based on crystal structure determinations, contribute to understanding the structural characteristics and potential applications of these compounds in materials science and coordination chemistry (Braga et al., 1997).

Conformational Analysis

The conformational analysis of related compounds, such as 1-p-tolyl-2-phenyl-1-propanols and 1-p-tolyl-2-phenyl-1-propanone, through NMR spectroscopy offers insights into the preferred rotamer arrangements and the impact of substituent groups on molecular conformation. This research contributes to a deeper understanding of molecular behavior and could inform the design of molecules with desired physical and chemical properties (Kunieda et al., 1983).

Ruthenium-Catalyzed C-C Coupling

The carbon-carbon coupling of prop-2-yn-1-ols with allyl alcohol, catalyzed by ruthenium(II) compounds, demonstrates a highly regioselective process leading to 2-alkoxy-5-methylenetetrahydropyrans. This method stands out for its efficiency in synthesizing molecules containing multiple tetrahydropyran moieties, showcasing the versatility of prop-2-yn-1-ols in complex organic syntheses (Dérien et al., 1999).

Rhodium-Catalyzed Cyclization

1-(p-Tolyl)prop-2-yn-1-ol derivatives undergo rhodium-catalyzed cyclization, a process that efficiently constructs cyclopentanone derivatives fused with an aromatic ring. This method, leveraging the addition of acetylides to aryl aldehydes followed by catalytic cyclization, illustrates the compound's utility in generating structurally complex and functionally diverse cyclic compounds (Yamabe et al., 2005).

properties

IUPAC Name

1-(4-methylphenyl)prop-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-3-10(11)9-6-4-8(2)5-7-9/h1,4-7,10-11H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNRVVPCYHOFMFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40456481
Record name AGN-PC-05IX1O
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(p-Tolyl)prop-2-yn-1-ol

CAS RN

7342-07-6
Record name AGN-PC-05IX1O
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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